molecular formula C16H26N4O B2938255 1-Isopropyl-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea CAS No. 1207045-56-4

1-Isopropyl-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea

Cat. No.: B2938255
CAS No.: 1207045-56-4
M. Wt: 290.411
InChI Key: ZMDITGZFOZWLDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “1-Isopropyl-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea”, a method for synthesizing N-substituted ureas involves the nucleophilic addition of amines to potassium isocyanate in water without an organic co-solvent . This method has been used to synthesize a variety of N-substituted ureas in good to excellent yields .

Scientific Research Applications

Synthesis and Chemical Properties

  • Urea Derivatives Synthesis : A novel approach to the synthesis of ureas, including compounds similar to 1-Isopropyl-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea, through the Lossen rearrangement has been developed. This method allows for the conversion of carboxylic acids to ureas in a single pot, offering good yields without racemization and is environmentally friendly and cost-effective due to the recyclability of byproducts (Kishore Thalluri et al., 2014).

Material Science

  • Silicone-Urea Copolymers : Research on the use of isopropyl alcohol as a solvent in the synthesis of silicone–urea copolymers with high urea contents has shown that it can produce materials with excellent tensile strengths. The structure of diamine chain extenders used in the synthesis does not significantly affect the mechanical properties of the resulting copolymers (E. Yilgor et al., 2003).

Crystallography

  • Crystal Structure Analysis : The crystal structure of an unsymmetrically substituted urea derivative related to this compound has been reported. This analysis provides insights into the molecular arrangement and stability of such compounds, highlighting the role of intermolecular hydrogen bonds in the crystal stability (Xiaoping Rao et al., 2010).

Organic Chemistry

  • Carbamoylation of Nucleophiles : Hindered ureas, similar in structure to this compound, have been found to efficiently undergo substitution reactions with a range of O, N, and S nucleophiles under neutral conditions. This reactivity opens up new pathways for the synthesis of complex organic molecules and is of particular interest for synthetic chemists (M. Hutchby et al., 2009).

Environmental Chemistry

  • Pesticide Analysis : Studies on the detection and identification of isoproturon, a compound structurally related to this compound, and its metabolites in environmental samples have been conducted. This research is crucial for understanding the environmental impact and persistence of such compounds (J. Schuelein et al., 1996).

Future Directions

Given the limited information available on “1-Isopropyl-3-(2-(4-phenylpiperazin-1-yl)ethyl)urea”, future research could focus on its synthesis, characterization, and evaluation for potential biological activities. As similar compounds have shown promise as acetylcholinesterase inhibitors , this could be a potential area of exploration.

Properties

IUPAC Name

1-[2-(4-phenylpiperazin-1-yl)ethyl]-3-propan-2-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O/c1-14(2)18-16(21)17-8-9-19-10-12-20(13-11-19)15-6-4-3-5-7-15/h3-7,14H,8-13H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMDITGZFOZWLDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCCN1CCN(CC1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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